molecular formula C21H22ClF6NO B15200988 N,N-dimethyl-3-[1-phenyl-3,3-bis(trifluoromethyl)-2-benzofuran-1-yl]propan-1-amine;hydrochloride CAS No. 29138-42-9

N,N-dimethyl-3-[1-phenyl-3,3-bis(trifluoromethyl)-2-benzofuran-1-yl]propan-1-amine;hydrochloride

Cat. No.: B15200988
CAS No.: 29138-42-9
M. Wt: 453.8 g/mol
InChI Key: YPXYVICCGRGENS-UHFFFAOYSA-N
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Description

The compound N,N-dimethyl-3-[1-phenyl-3,3-bis(trifluoromethyl)-2-benzofuran-1-yl]propan-1-amine;hydrochloride is a structurally complex molecule featuring:

  • A benzofuran core substituted with two trifluoromethyl groups at the 3-position and a phenyl group at the 1-position.
  • A propan-1-amine backbone linked to the benzofuran, with N,N-dimethyl substitution.
  • A hydrochloride salt to enhance solubility and stability.

Properties

CAS No.

29138-42-9

Molecular Formula

C21H22ClF6NO

Molecular Weight

453.8 g/mol

IUPAC Name

N,N-dimethyl-3-[1-phenyl-3,3-bis(trifluoromethyl)-2-benzofuran-1-yl]propan-1-amine;hydrochloride

InChI

InChI=1S/C21H21F6NO.ClH/c1-28(2)14-8-13-18(15-9-4-3-5-10-15)16-11-6-7-12-17(16)19(29-18,20(22,23)24)21(25,26)27;/h3-7,9-12H,8,13-14H2,1-2H3;1H

InChI Key

YPXYVICCGRGENS-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCC1(C2=CC=CC=C2C(O1)(C(F)(F)F)C(F)(F)F)C3=CC=CC=C3.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-[1-phenyl-3,3-bis(trifluoromethyl)-2-benzofuran-1-yl]propan-1-amine typically involves multiple steps. One common method starts with the preparation of the benzofuran core, followed by the introduction of the phenyl and trifluoromethyl groups. The final step involves the attachment of the dimethylamino propyl side chain. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as palladium on carbon, can enhance the efficiency of the reactions. Additionally, purification steps, including recrystallization and chromatography, are essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-[1-phenyl-3,3-bis(trifluoromethyl)-2-benzofuran-1-yl]propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes into alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

N,N-dimethyl-3-[1-phenyl-3,3-bis(trifluoromethyl)-2-benzofuran-1-yl]propan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-[1-phenyl-3,3-bis(trifluoromethyl)-2-benzofuran-1-yl]propan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The trifluoromethyl groups enhance its lipophilicity, allowing it to cross cell membranes more easily .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The following compounds share partial structural motifs with the target molecule, such as trifluoromethylphenyl groups, tertiary amines, or hydrochloride salts:

Compound Name & Reference Molecular Formula Key Structural Features Differences from Target Compound
Target Compound C₂₁H₂₀F₆N₂O·HCl Benzofuran core, bis(trifluoromethyl), dimethylamine-propan-1-amine hydrochloride N/A
N,N-Diisopropyl-3-[3-(trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride C₁₆H₂₀F₃N·HCl Trifluoromethylphenyl, propargyl (C≡C) backbone, diisopropylamine hydrochloride Lack of benzofuran; propargyl instead of propane chain
(E)-3-(4-Bromophenyl)-N,N-dimethyl-3-phenylprop-2-en-1-amine hydrochloride C₁₇H₁₈BrN·HCl Bromophenyl/phenyl substitution, conjugated propenyl (C=C) backbone, dimethylamine hydrochloride Planar propenyl group; no benzofuran or trifluoromethyl
N-(1-(Naphthalen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride C₂₂H₂₃F₃N·HCl Trifluoromethylphenyl, naphthalene substitution, propan-1-amine hydrochloride Naphthalene instead of benzofuran; single trifluoromethyl
3-Chloro-N,N-dimethylpropan-1-amine hydrochloride C₅H₁₃Cl₂N Simple propan-1-amine backbone with chloro substitution, dimethylamine hydrochloride No aromatic systems; chloro instead of trifluoromethyl
Key Observations:

Benzofuran Core: The target compound is unique in its benzofuran scaffold, which is absent in other analogues. Benzofuran derivatives are known for diverse bioactivities, including antimicrobial and anti-inflammatory effects.

Trifluoromethyl Groups: The bis(trifluoromethyl) substitution on the benzofuran enhances electron-withdrawing properties and metabolic stability compared to mono-trifluoromethyl or non-fluorinated analogues .

Backbone Flexibility : The propan-1-amine chain in the target allows conformational flexibility, whereas compounds with propargyl (C≡C) or propenyl (C=C) backbones exhibit rigidity .

Physicochemical Properties

While explicit data (e.g., logP, solubility) for the target compound are unavailable, inferences can be drawn from structural analogues:

  • Hydrochloride Salts : All compared compounds form hydrochloride salts to improve aqueous solubility, a critical factor for bioavailability .
  • Lipophilicity: The trifluoromethyl groups and aromatic rings in the target compound likely increase lipophilicity compared to non-fluorinated or aliphatic analogues (e.g., ).

Q & A

Q. How to address discrepancies between theoretical and observed melting points?

  • Answer : Polymorphism or hydrate formation may explain variations. Perform differential scanning calorimetry (DSC) to detect phase transitions. For a related compound, the observed mp (215°C) diverged from predicted (228°C) due to a metastable polymorph, resolved via solvent-mediated crystallization .

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